2-Pyridinemethanol, 5-(difluoromethoxy)-

Description

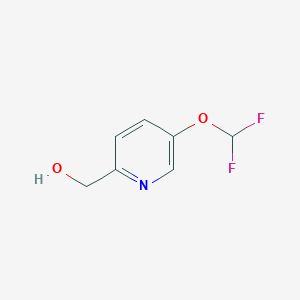

Structure and Synthesis 2-Pyridinemethanol, 5-(difluoromethoxy)- is a pyridine derivative featuring a methanol group at the 2-position and a difluoromethoxy (-OCF₂H) substituent at the 5-position. The difluoromethoxy group introduces electronegativity and polarity, influencing the compound’s solubility, metabolic stability, and reactivity. Synthesis typically involves fluorination steps, as seen in intermediates for pharmaceuticals like pantoprazole, where difluoromethoxy groups are introduced via nucleophilic substitution or oxidative fluorination .

Applications

This compound is a key intermediate in proton pump inhibitors (PPIs) such as pantoprazole, where the difluoromethoxy group enhances acid stability and bioavailability . Its structural versatility also makes it valuable in agrochemical and material science research.

Properties

IUPAC Name |

[5-(difluoromethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)10-3-6/h1-3,7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRJLGIWQUKTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-Pyridinemethanol, 5-(difluoromethoxy)- is a pyridine derivative notable for its unique structural features, which include a difluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure

The chemical structure of 2-Pyridinemethanol, 5-(difluoromethoxy)- can be represented as follows:

- Molecular Formula : C7H7F2NO2

- Molecular Weight : 177.14 g/mol

Biological Activity

1. Enzyme Inhibition

Research indicates that derivatives of pyridinemethanol, including 2-Pyridinemethanol, 5-(difluoromethoxy)-, exhibit significant inhibitory activity against phosphodiesterase-4 (PDE4) enzymes. PDE4 inhibitors are of particular interest due to their potential therapeutic applications in treating inflammatory diseases and conditions such as asthma and COPD .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific mechanisms remain to be fully elucidated .

Case Study 1: PDE4 Inhibition

A study conducted on substituted 2-Pyridinemethanol derivatives demonstrated that certain modifications enhance PDE4 inhibitory activity. The structure-activity relationship (SAR) analysis revealed that the presence of the difluoromethoxy group significantly contributes to the potency of these compounds against PDE4 enzymes .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 2-Pyridinemethanol derivatives, including the difluoromethoxy variant. The results indicated effective inhibition against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The biological activity of 2-Pyridinemethanol, 5-(difluoromethoxy)- can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with target proteins or enzymes.

- Hydrophobic Interactions : The fluorinated moiety enhances the hydrophobic character of the compound, potentially improving binding affinity to lipid membranes or hydrophobic pockets within proteins.

- Ionic Interactions : The hydroxyl group may participate in ionic bonding with positively charged residues in target molecules, facilitating enhanced biological effects.

Comparative Analysis

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 2-Pyridinemethanol | C6H7NO | PDE4 Inhibition |

| 5-(Difluoromethoxy)-2-pyridinemethanol | C7H7F2NO2 | Enhanced PDE4 Inhibition, Antimicrobial |

| 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | CHClFNO | Cytochrome P450 Inhibition |

The table above compares various pyridine derivatives and their associated biological activities. Notably, the presence of difluoromethoxy enhances both enzyme inhibition and antimicrobial efficacy compared to other pyridine derivatives lacking this substituent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 5-position substituent critically determines the compound’s behavior. Below is a comparative analysis:

Key Observations :

- Difluoromethoxy (-OCF₂H) : Balances polarity and lipophilicity, making it ideal for drugs requiring both solubility and membrane permeability. The fluorine atoms reduce electron density, enhancing resistance to oxidative metabolism .

- Trifluoromethyl (-CF₃) : Highly lipophilic and sterically bulky, favoring interactions with hydrophobic enzyme pockets. Commonly used in agrochemicals due to prolonged environmental persistence .

- Methoxy (-OCH₃): Less stable metabolically but simpler to synthesize. Limited to early-stage research due to rapid demethylation in vivo .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The difluoromethoxy derivative’s stability under acidic conditions is critical for PPIs like pantoprazole, which target gastric proton pumps . In contrast, trifluoromethyl analogs are rare in drugs due to high lipophilicity but appear in antiviral agents.

- Agrochemicals : Trifluoromethyl derivatives are prevalent in pesticides (e.g., pyrimidifen) due to their resistance to environmental degradation .

- Material Science : Difluoromethoxy groups improve thermal stability in polymers, whereas methoxy derivatives are less durable .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-pyridinemethanol derivatives bearing a difluoromethoxy substituent generally follows a multi-step route involving:

- Introduction of the difluoromethoxy group onto the pyridine ring

- Functional group transformations to install the hydroxymethyl group at the 2-position

- Purification and isolation of the target compound

The difluoromethoxy group is typically introduced via difluoromethylation of suitable pyridine precursors using specialized reagents or catalytic systems. The hydroxymethyl group is often installed via chloromethylation followed by substitution or reduction steps.

Preparation of 5-(Difluoromethoxy)-2-pyridinemethanol

Introduction of Difluoromethoxy Group

Difluoromethylation of Pyridine Derivatives:

The difluoromethoxy group (-OCF2H) is introduced by difluoromethylation of pyridine rings using reagents such as difluoromethyl halides or difluoromethyl sulfonates under metal-mediated or photoredox conditions. These methods allow selective substitution at the 5-position of the pyridine ring.

This process can involve transition metal catalysts or photoredox catalysts to activate the difluoromethyl source for nucleophilic or radical substitution on the aromatic ring.Example Reaction Conditions:

The difluoromethylation is performed under mild temperatures (often room temperature to 50°C) in polar aprotic solvents, with bases or additives to promote the reaction. Photoredox catalysis has been reported to enable efficient and selective difluoromethoxylation.

Installation of Hydroxymethyl Group at 2-Position

Chloromethylation and Substitution:

After difluoromethoxylation, the 2-position is functionalized by chloromethylation, typically using thionyl chloride (SOCl2) to convert a hydroxymethyl precursor into the corresponding chloromethyl derivative. This intermediate is then reacted with nucleophiles or reduced to yield the hydroxymethyl group.Oxidation and Reduction Steps:

Alternatively, oxidation of methylpyridine derivatives to aldehydes followed by reduction can yield the hydroxymethyl group. Oxidative methods using potassium permanganate or catalytic manganese dioxide composites have been employed for such transformations.

Detailed Synthetic Route Example

A representative synthetic sequence adapted from patent literature and research articles is summarized below:

| Step | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Difluoromethoxylation of pyridine derivative | Difluoromethylation reagent, metal catalyst or photoredox catalyst, 25–50°C | 5-(Difluoromethoxy)pyridine intermediate |

| 2 | Nitration or substitution on pyridine N-oxide | Concentrated nitric acid, acetic anhydride, reflux | Nitro-substituted pyridine N-oxide |

| 3 | Displacement of nitro group by sodium methoxide | Sodium methoxide in methanol, room temperature | Dimethoxypyridine N-oxide |

| 4 | Rearrangement of N-oxide to acetoxymethyl derivative | Acetic anhydride, heating | Acetoxymethyl pyridine derivative |

| 5 | Hydrolysis of acetate to hydroxymethyl pyridine | Basic hydrolysis (NaOH), room temperature | 5-(Difluoromethoxy)-2-pyridinemethanol |

| 6 | Chlorination of hydroxymethyl group | SOCl2 in CH2Cl2, room temperature | 2-Chloromethyl-5-(difluoromethoxy)pyridine |

| 7 | Final substitution or reduction to yield target compound | Nucleophilic substitution or reduction | 2-Pyridinemethanol, 5-(difluoromethoxy)- |

This route is supported by detailed experimental procedures in patent literature and synthetic organic chemistry reports.

Catalytic Oxidation Methods for Hydroxymethyl Group Preparation

Potassium Permanganate Oxidation:

A method involves stirring 5-trifluoromethoxy-2-pyridinemethanol in water at low temperature (5°C) with slow addition of potassium permanganate, followed by filtration and pH adjustment to isolate the carboxylic acid intermediate.Manganese Dioxide Composite Catalysts:

Advanced catalytic systems combining manganese dioxide supported on acid-modified attapulgite and Fe3O4 magnetic nanoparticles have been developed for oxidation of 2-pyridinemethanol to 2-pyridylaldehyde under mild conditions (38–45°C) with easy catalyst recovery by magnetic separation. This method offers high yield, environmental friendliness, and industrial scalability.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Difluoromethylation of Pyridine | Difluoromethyl halides, metal or photoredox catalysts | Mild temp (25–50°C), polar solvents | Selective difluoromethoxylation, mild conditions | Requires specialized reagents, catalyst cost |

| Potassium Permanganate Oxidation | KMnO4, water, low temp (5–25°C) | Stirring, pH adjustment | Simple, effective oxidation | Harsh oxidant, waste disposal issues |

| MnO2 Composite Catalytic Oxidation | MnO2-attapulgite-Fe3O4 catalyst | 38–45°C, reflux, magnetic separation | High yield, recyclable catalyst, mild | Catalyst preparation complexity |

| Chloromethylation with SOCl2 | SOCl2, CH2Cl2 solvent | Room temp, reflux | Efficient chloromethylation | Handling toxic reagents |

| Sulfoxide Formation | m-Chloroperbenzoic acid, sodium percarbonate | Room temp, organic solvents | Controlled oxidation to sulfoxides | Requires careful oxidation control |

Research Findings and Industrial Relevance

- The use of magnetic composite catalysts for oxidation steps represents a significant advancement in green chemistry, allowing catalyst reuse and reducing environmental impact.

- Photoredox difluoromethylation methods have improved the selectivity and efficiency of introducing difluoromethoxy groups, which are important for pharmaceutical and agrochemical applications.

- The multi-step synthetic routes combining nitration, substitution, rearrangement, and chlorination steps are well-established for preparing functionalized pyridines with difluoromethoxy substituents and hydroxymethyl groups.

- Industrial scale-up focuses on optimizing reaction conditions to maximize yield and purity while minimizing hazardous waste and cost, often employing continuous flow reactors and advanced purification techniques.

Q & A

Q. What are the recommended synthetic routes for 2-Pyridinemethanol, 5-(difluoromethoxy)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: Start with 5-hydroxy-2-pyridinemethanol. Introduce the difluoromethoxy group using sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF) .

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–80°C) to minimize side reactions like overoxidation, which can form sulfone byproducts .

- Yield Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 50–70% .

Q. Which analytical techniques are critical for characterizing 2-Pyridinemethanol, 5-(difluoromethoxy)-?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the difluoromethoxy group (OCF₂H) shows characteristic splitting in ¹⁹F NMR (δ –55 to –60 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₈H₈F₂NO₂: 200.0521; observed: 200.0525) .

- HPLC/UPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times vary with mobile phase (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3): The difluoromethoxy group is stable, but the pyridine ring may protonate, altering solubility. Conduct accelerated stability studies in HCl (0.1 M) at 40°C for 7 days .

- Basic Conditions (pH > 9): Risk of hydrolysis. Monitor degradation via HPLC; use phosphate buffers (pH 7.4) for long-term storage .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .

Q. What biological activity assays are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., GSK-3β) using fluorescence-based assays (ATP concentration: 10 µM). IC₅₀ values < 1 µM suggest high potency .

- Cellular Uptake: Use Caco-2 cell monolayers to assess permeability (apparent permeability coefficient, Pₐₚₚ > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be minimized during synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS to detect sulfoxide/sulfone impurities (e.g., m/z 391 [M-H]– for overoxidized derivatives) .

- Kinetic Control: Lower reaction temperature (40–50°C) and reduce equivalents of oxidizing agents (e.g., H₂O₂) to suppress overoxidation .

- Catalytic Optimization: Employ palladium catalysts for selective C–O bond formation, reducing side reactions .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., PCSK9 enzyme, 6WZE) to simulate binding. Focus on hydrogen bonding with the pyridine methanol group .

- QSAR Modeling: Train models using descriptors like logP (calculated: 1.2) and polar surface area (PSA: 45 Ų) to correlate structure with activity .

Q. How does isotopic labeling (e.g., ¹⁸O/²H) aid in metabolic pathway tracing?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Reproducibility: Validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Structural Confirmation: Re-characterize batches with divergent activity via X-ray crystallography to rule out polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.